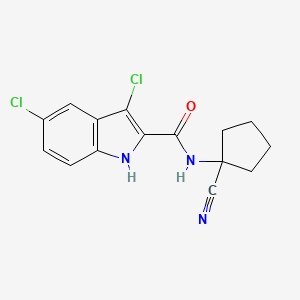
3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide, also known as JNJ-7777120, is a novel small molecule antagonist of the histamine H4 receptor. It has been extensively studied for its potential use in treating various inflammatory diseases, including asthma, allergic rhinitis, atopic dermatitis, and inflammatory bowel disease.
Mécanisme D'action
3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide is a selective antagonist of the histamine H4 receptor, which is primarily expressed on immune cells, such as eosinophils, mast cells, and T cells. By blocking the activation of the H4 receptor, 3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide can reduce the recruitment and activation of these immune cells, thereby reducing inflammation.
Biochemical and Physiological Effects
3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its anti-inflammatory effects, 3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide has been shown to reduce airway hyperresponsiveness in animal models of asthma, improve skin barrier function in animal models of atopic dermatitis, and reduce colonic inflammation in animal models of inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide is its selectivity for the histamine H4 receptor, which reduces the potential for off-target effects. However, one limitation of 3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide is its relatively low potency, which may require higher doses to achieve therapeutic effects in vivo.
Orientations Futures
There are several future directions for research on 3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide. One area of interest is the potential use of 3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide in combination with other anti-inflammatory agents, such as corticosteroids or biologics, to enhance its therapeutic effects. Another area of interest is the development of more potent and selective H4 receptor antagonists, which may have improved efficacy and safety profiles compared to 3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide in humans.
Méthodes De Synthèse
The synthesis of 3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide involves several steps, including the reaction of 3,5-dichloroaniline with cyclopentanone to form 3,5-dichloro-N-cyclopentylacetanilide. This intermediate is then reacted with cyanogen bromide and sodium azide to form 3,5-dichloro-N-(1-cyanocyclopentyl)acetanilide, which is subsequently converted to 3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide through a series of reactions involving acylation and cyclization.
Applications De Recherche Scientifique
3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide has been extensively studied for its potential use in treating various inflammatory diseases. In preclinical studies, 3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide has been shown to have anti-inflammatory effects in animal models of asthma, allergic rhinitis, atopic dermatitis, and inflammatory bowel disease. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro.
Propriétés
IUPAC Name |
3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O/c16-9-3-4-11-10(7-9)12(17)13(19-11)14(21)20-15(8-18)5-1-2-6-15/h3-4,7,19H,1-2,5-6H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWENTJXOPWYSEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=C(C3=C(N2)C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one](/img/structure/B2769792.png)
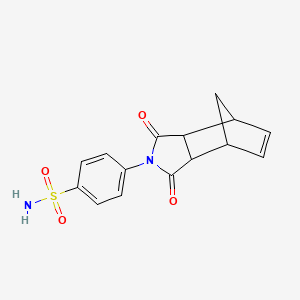

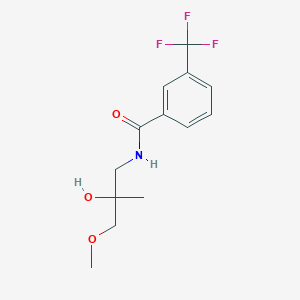
![2-((2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2769796.png)
![isopropyl 3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B2769797.png)
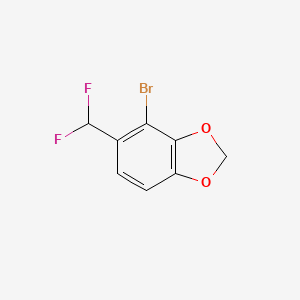
![3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethoxy]-benzaldehyde](/img/structure/B2769805.png)
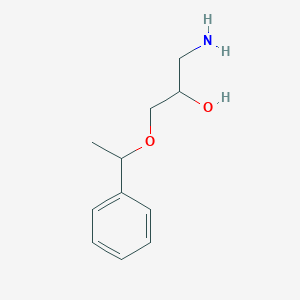
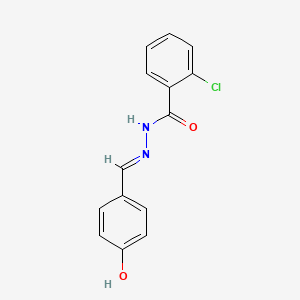

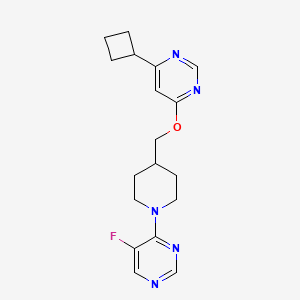
![3-(2-chloro-6-fluorobenzyl)-9-(2,4-dimethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2769812.png)
![N-(furan-2-ylmethyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2769814.png)